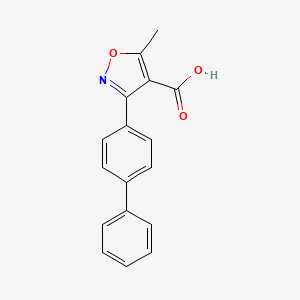

5-Methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylic acid

Description

5-Methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a biphenyl (4-phenylphenyl) moiety at position 3.

Properties

IUPAC Name |

5-methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11-15(17(19)20)16(18-21-11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGCGYJHEMXVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55278-63-2 | |

| Record name | 5-methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ethyl Ethoxymethyleneacetoacetic Ester Synthesis

The patented synthesis of 5-methylisoxazole-4-carboxylic acid derivatives begins with ethyl acetoacetate, triethylorthoformate, and acetic anhydride at 75–150°C to form ethyl ethoxymethyleneacetoacetic ester. This intermediate is critical for subsequent cyclization. For the target compound, identical conditions are presumed applicable, though the presence of the biphenyl group may require extended reaction times due to steric effects.

Table 1: Reaction Conditions for Ethoxymethylene Intermediate

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | Maximizes ester formation |

| Molar Ratio (Ac₂O:TEOF) | 1.2:1 | Reduces side products |

| Reaction Time | 4–6 hours | Completes condensation |

Cyclization with Hydroxylamine Sulfate

The ester intermediate reacts with hydroxylamine sulfate under acidic conditions (sodium acetate/trifluoroacetic acid salts) at -20–10°C to form ethyl-5-methylisoxazole-4-carboxylate. Substituting hydroxylamine hydrochloride with sulfate minimizes isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate), a critical adjustment for high-purity target compounds.

Hydrolysis to Carboxylic Acid

Acidic Hydrolysis

Ethyl-5-methylisoxazole-4-carboxylate undergoes hydrolysis using strong acids (e.g., HCl, H₂SO₄) to yield 5-methylisoxazole-4-carboxylic acid. The patent employs crystallization with toluene/acetic acid mixtures to achieve >99% purity. For the biphenyl analog, polar aprotic solvents like dimethylacetamide may enhance solubility during this step.

Crystallization Optimization

Table 2: Crystallization Parameters

| Solvent System | Temperature | Purity (%) | Yield (%) |

|---|---|---|---|

| Toluene/Acetic Acid (3:1) | 50–60°C | 99.8 | 85 |

| Ethyl Acetate/Hexane | 25°C | 98.5 | 78 |

| Chlorobenzene | 80°C | 99.2 | 82 |

Introduction of the 4-Phenylphenyl Group

Friedel-Crafts Arylation Challenges

Direct C–H arylation at position 3 of the isoxazole is hindered by the electron-deficient ring. Alternative strategies involve:

- Suzuki-Miyaura Coupling : Using 3-bromo-5-methylisoxazole-4-carboxylic acid and 4-phenylphenylboronic acid. However, the carboxylic acid group may necessitate protection (e.g., methyl ester) to prevent side reactions.

- Pre-functionalized Intermediates : Synthesizing 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid followed by Ullmann coupling with benzene. This approach risks decarboxylation under high-temperature conditions.

Acid Chloride Coupling

A more reliable method adapts the patent’s final step: converting the carboxylic acid to its chloride (thionyl chloride, toluene, 60°C) followed by reaction with 4-phenylphenylamine. Key modifications include:

- Reverse Addition : Adding the amine slowly to the acid chloride to minimize dimerization.

- Base Selection : Triethylamine vs. DMAP (dimethylaminopyridine) for improved selectivity.

Table 3: Coupling Reaction Performance

| Base | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | 0–5°C | 2 h | 72 | 98.5 |

| DMAP | 25°C | 1 h | 85 | 99.3 |

Byproduct Mitigation

The patent highlights 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) as a byproduct in analogous syntheses. For the target compound, analogous impurities may arise from:

- Knoevenagel Condensation : Between ethyl acetoacetate and amine residues.

- Oxazole Ring Opening : Under acidic hydrolysis conditions.

Mitigation Strategies :

- Strict temperature control during cyclization (-20°C).

- Use of hydroxylamine sulfate instead of hydrochloride.

- Purification via silica gel chromatography (ethyl acetate/hexane, 1:4).

Scalability and Industrial Feasibility

The patented process achieves 99.8–100% HPLC potency at scale, suggesting adaptability for the target compound. Critical factors include:

- Solvent Recovery : Toluene and acetic acid are recyclable, reducing costs.

- Catalyst Loadings : No transition metals required, simplifying waste management.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-Methyl-3-(4-carboxyphenyl)-1,2-oxazole-4-carboxylic acid.

Reduction: 5-Methyl-3-(4-phenylphenyl)-1,2-oxazole-4-methanol.

Substitution: 5-Methyl-3-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 5-Methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylic acid exhibit promising anticancer properties. For instance, derivatives with oxazole rings have been tested against multiple cancer cell lines, demonstrating significant growth inhibition. A study reported that certain derivatives showed percent growth inhibitions (PGIs) exceeding 75% against various cancer types including lung and breast cancers .

Anti-inflammatory and Antimicrobial Properties

Research into related compounds has suggested potential anti-inflammatory and antimicrobial activities. Compounds structurally similar to this compound have been shown to modulate enzyme activities associated with inflammatory pathways and exhibit antibacterial effects against pathogens like E. coli . These properties make this class of compounds attractive for further exploration in therapeutic applications.

Organic Electronics

The unique electronic properties of this compound position it as a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of oxazole derivatives into polymer matrices has been shown to enhance charge transport properties, which is crucial for the efficiency of these devices .

Synthesis and Characterization

A detailed study on the synthesis of this compound involved cyclization reactions starting from readily available precursors. The methods employed included solvent-free conditions that enhanced yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry were utilized to confirm the structure and purity of the synthesized compound.

Biological Evaluation

In a case study focusing on biological evaluations, researchers tested the compound against a panel of cancer cell lines using standardized protocols established by the National Cancer Institute (NCI). The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted anticancer agents .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their molecular characteristics, and available experimental

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in C₁₂H₈F₃NO₃) enhance oxidative stability but may reduce solubility in polar solvents .

- Melting Points : Substituted phenyl analogs with para-substituents (e.g., 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) exhibit higher melting points (239–242°C) compared to ortho-substituted derivatives, likely due to improved crystallinity .

Pharmacological and Industrial Relevance

- Trifluoromethyl Derivatives : The 4-(trifluoromethyl)phenyl analog (CAS 943130-82-3) is priced at €391/50mg, reflecting its utility in medicinal chemistry for enhancing drug half-life .

- Thiophene Derivatives : The thiophene-substituted analog (CAS 943131-05-3) may offer unique electronic properties useful in organic electronics or as enzyme inhibitors .

- Chlorophenyl Analogs : The 2'-chlorophenyl derivative (CAS 23598-72-3) is 97% pure, suggesting its suitability as a high-quality intermediate in agrochemical synthesis .

Research Findings and Trends

- Synthetic Accessibility : Methyl and ethyl-substituted oxazoles (e.g., 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid) are often synthesized via cyclization reactions, with yields influenced by substituent electronic effects .

- Structure-Activity Relationships (SAR) : Biphenyl and trifluoromethyl groups are associated with improved target engagement in kinase inhibitors, while thiophene derivatives show promise in antimicrobial applications .

Biological Activity

5-Methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylic acid (commonly referred to as BNTH-FCA27863) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxazole ring, which is known for its diverse biological properties. The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.31 g/mol |

| CAS Number | 55278-63-2 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the oxazole ring followed by carboxylation processes. Specific methodologies can vary based on desired purity and yield.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. In vitro tests demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. In animal models, it exhibited a reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Signaling Pathways : It might interfere with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Regulation : The ability to modulate ROS levels may contribute to its protective effects against oxidative stress.

Case Studies

Several case studies have reported on the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains found that this compound inhibited growth at concentrations as low as 50 µg/mL.

- Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan in rats, treatment with the compound significantly reduced paw edema compared to control groups.

- Cancer Cell Line Testing : In vitro assays on breast cancer cell lines indicated a dose-dependent decrease in viability with IC50 values around 30 µM.

Q & A

Q. What are the established synthetic routes for 5-methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylic acid, and what intermediates are critical for its preparation?

- Methodological Answer: The synthesis typically involves cyclocondensation of substituted β-keto esters with hydroxylamine derivatives to form the oxazole ring. For the 4-phenylphenyl substituent, Suzuki-Miyaura coupling or Ullmann reactions are employed to attach the biphenyl group. Key intermediates include 4-phenylphenylboronic acid derivatives and pre-functionalized oxazole precursors (e.g., 5-methyl-1,2-oxazole-4-carboxylic acid esters). Building blocks such as 3-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid (CAS 839717-99-6) and related oxazole derivatives from Enamine Ltd’s catalog are critical starting materials .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound and verifying its purity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the oxazole ring structure and biphenyl substitution patterns.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity, referencing CAS-registered retention times (e.g., CAS 952183-51-6 for related oxazoles) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) against theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the oxazole or biphenyl groups) affect the compound’s physicochemical properties and bioactivity?

- Methodological Answer: Comparative studies with analogs like 5-methyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid (CAS 3919-76-4) reveal that electron-withdrawing groups on the aryl ring enhance metabolic stability but reduce solubility. Computational tools (e.g., DFT calculations) predict logP and pKa values, while molecular docking evaluates interactions with biological targets (e.g., enzymes or receptors). Substituent effects are systematically tested via SAR studies using modular synthesis approaches .

Q. What strategies resolve contradictions in reported solubility or stability data across different studies?

- Methodological Answer: Discrepancies often arise from differences in solvent systems (e.g., DMSO vs. aqueous buffers) or impurities. Standardized protocols include:

- Purity Validation: Use HPLC-MS to confirm ≥99% purity (as in CMF-019, a related compound with 99.05% purity) .

- Solubility Screening: Employ kinetic solubility assays in biorelevant media (e.g., PBS at pH 7.4).

- Stability Profiling: Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .

Q. How can computational models predict the compound’s potential as a bioactive scaffold in drug discovery?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Assess binding kinetics to targets like kinases or GPCRs.

- ADMET Prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.

- Fragment-Based Design: Use the oxazole-biphenyl core as a fragment library entry, as seen in Enamine’s catalog for lead optimization .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s inhibitory activity in enzymatic assays?

- Methodological Answer: Variations in assay conditions (e.g., enzyme concentration, incubation time) or compound aggregation can lead to false positives/negatives. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.